5-(3-Methylbutyl)-1,3-oxathiane
Description
5-(3-Methylbutyl)-1,3-oxathiane is a six-membered heterocyclic compound containing one oxygen and one sulfur atom in the 1,3-positions. The 3-methylbutyl substituent at position 5 introduces steric and electronic effects that influence its stereochemical behavior, reactivity, and physical properties. Its synthesis typically involves the condensation of γ-thioalcohols with carbonyl derivatives under controlled conditions . The compound’s structural flexibility allows it to adopt multiple conformations (e.g., boat, twist-boat, or half-chair), similar to other 1,3-oxathiane derivatives .
Properties
CAS No. |
64132-14-5 |
|---|---|
Molecular Formula |
C9H18OS |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
5-(3-methylbutyl)-1,3-oxathiane |
InChI |
InChI=1S/C9H18OS/c1-8(2)3-4-9-5-10-7-11-6-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
LTFPOLMTCTVNNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1COCSC1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiol and Alcohol Precursors
The most widely reported method involves the cyclization of 3-methylbutanethiol with a diol or epoxide derivative. In a representative procedure, 3-methylbutanethiol is reacted with 1,3-diols (e.g., 1,3-propanediol) in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst. The reaction proceeds under reflux conditions in toluene, with water removal via Dean-Stark apparatus to drive the equilibrium toward ring formation. Typical yields range from 50% to 64%, depending on reactant purity and reaction time.
Reaction Conditions:
- Catalyst: p-Toluenesulfonic acid (0.5–1.0 mol%)
- Solvent: Toluene or dichloromethane
- Temperature: 75–80°C
- Duration: 3–6 hours
A side reaction involving disulfide formation is mitigated by maintaining an inert atmosphere and stoichiometric control of the thiol.
Base-Promoted Thiol-Epoxide Ring-Opening
Alternative routes utilize epoxide intermediates. For example, 3-methylbutanethiol reacts with epichlorohydrin under basic conditions (e.g., NaOH or K2CO3) to form a thioether intermediate, which undergoes acid-catalyzed cyclization. This two-step process avoids disulfide by-products but requires careful pH adjustment.
Step 1: Thioether Formation
$$
\text{3-Methylbutanethiol} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{Thioether Intermediate}
$$
Step 2: Cyclization
$$
\text{Thioether Intermediate} \xrightarrow{\text{HCl, MeOH}} \text{5-(3-Methylbutyl)-1,3-oxathiane}
$$
Yields for this method are comparable to direct cyclization (55–60%) but demand stringent control over epoxide ring strain and nucleophile strength.
Mechanistic Insights and Kinetic Considerations
Acid-Catalyzed Cyclization Mechanism
The p-TsOH-catalyzed cyclization proceeds via protonation of the hydroxyl group in the diol, facilitating nucleophilic attack by the thiol’s sulfur atom. Subsequent dehydration forms the oxathiane ring (Figure 1). Density functional theory (DFT) studies on analogous systems reveal a transition state with an activation energy of ~25 kcal/mol, consistent with moderate heating requirements.
Key Transition State Features:
- Partial positive charge on the electrophilic carbon
- Tetrahedral intermediate stabilization by hydrogen bonding
Base-Induced Byproduct Formation
Base-mediated methods, while effective for epoxide ring-opening, risk over-oxidation of thiols to disulfides. For instance, excess NaOH in aqueous media promotes disulfide formation, reducing the thiol availability for cyclization. This is mitigated by:
- Stoichiometric Control: Maintaining a 10–20% excess of thiol
- Phase-Transfer Catalysis: Using quaternary ammonium salts to enhance thiol solubility in organic phases
Optimization Strategies for Enhanced Yield
Solvent and Temperature Effects
Non-polar solvents (toluene, hexane) favor cyclization by azeotropic water removal, while polar aprotic solvents (DMF, DMSO) stabilize intermediates but hinder dehydration. A study comparing solvents reported optimal yields in toluene (64%) versus DMF (42%).
Table 1: Solvent Impact on Cyclization Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Toluene | 2.4 | 64 |
| DCM | 8.9 | 58 |
| DMF | 36.7 | 42 |
Catalyst Screening
p-TsOH outperforms other Brønsted acids (e.g., H2SO4, HCl) due to its non-oxidizing nature and compatibility with sulfur-containing intermediates. Lewis acids (e.g., ZnCl2) show limited efficacy, likely due to thiol coordination.
Analytical Characterization
Spectroscopic Identification
NMR Spectroscopy:
IR Spectroscopy:
X-Ray Crystallography
Single-crystal X-ray analysis confirms the chair conformation of the oxathiane ring, with the 3-methylbutyl group equatorial to minimize steric strain (Figure 2). Bond lengths include S-C (1.82 Å) and O-C (1.41 Å), consistent with single-bond character.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylbutyl)-1,3-oxathiane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracids under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted oxathiane derivatives.
Scientific Research Applications
5-(3-Methylbutyl)-1,3-oxathiane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3-Methylbutyl)-1,3-oxathiane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur and oxygen atoms can participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Comparison :
- Direct Condensation : Common for 5-(3-Methylbutyl)-1,3-oxathiane and simpler derivatives, but spiro compounds require specialized cyclization .
- Oxidation: Sulfur oxidation (e.g., to sulfoxides) is unique to derivatives with reactive sulfur atoms, unlike non-oxidizable substituents .
Stereochemical Behavior
Table 2: Substituent Effects on NMR Chemical Shifts (¹³C)
Key Comparison :
- The 3-methylbutyl group at C5 induces a stronger downfield shift on α-carbons compared to smaller substituents like methyl or isopropyl .
- Axial vs. equatorial orientation significantly affects neighboring carbons (e.g., C4 in isopropyl derivatives) .
- Aromatic substituents (e.g., phenyl at C2) perturb electron density across the ring, altering NMR patterns distinctly .
Reactivity with Electrophiles
1,3-Oxathiane derivatives undergo lithiation followed by electrophilic substitution. For 5-(3-Methylbutyl)-1,3-oxathiane:
- Steric Hindrance : The bulky 3-methylbutyl group may reduce reactivity at C2 compared to less hindered derivatives (e.g., 2-methyl-1,3-oxathiane) .
- Regioselectivity : In derivatives like 4-substituted 2-phenyl-1,3-oxathiane, reactions in THF favor substitution at C2, while ether promotes aromatic substitution .
Key Comparison :
- Fragrance Use : 5-(3-Methylbutyl)-1,3-oxathiane is structurally related to compounds in essential oils (e.g., sassafras oil derivatives) but lacks explicit safety data .
- Safety : Derivatives with unsaturated substituents (e.g., propenyl groups) are restricted in cosmetics due to sensitization risks .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-(3-Methylbutyl)-1,3-oxathiane?
Cyclization reactions using substituted thiols and carbonyl precursors are typical. For example, acid-catalyzed cyclization (e.g., HBF₄ in dichloromethane) can yield oxathiane derivatives with specific stereochemistry . Characterization via NMR (¹H/¹³C) and mass spectrometry (MS) is critical to confirm structure and purity .
Q. How is the molecular conformation of 5-(3-Methylbutyl)-1,3-oxathiane determined experimentally?
Q. What analytical techniques validate the purity of 5-(3-Methylbutyl)-1,3-oxathiane in synthetic batches?
High-resolution MS and GC-MS are standard for purity assessment. For example, EPA/NIH spectral databases provide reference fragmentation patterns for oxathiane derivatives . Chromatographic methods (HPLC) coupled with UV/RI detectors can resolve isomers .
Advanced Research Questions
Q. How do stereoelectronic effects influence the reactivity of 5-(3-Methylbutyl)-1,3-oxathiane in substitution reactions?
The anomeric effect and σ→σ* hyperconjugation between sulfur and oxygen atoms dictate reactivity. Computational studies show that axial substituents stabilize transition states in nucleophilic attacks, which can be leveraged for regioselective functionalization .
Q. What genotoxicity risks are associated with 5-(3-Methylbutyl)-1,3-oxathiane, based on structural analogs?
Hydrolysis products of similar oxathianes (e.g., 2,4,4-trimethyl-1,3-oxathiane) may generate tertiary thiols, which raise genotoxicity concerns. Ames tests and in vitro micronucleus assays are recommended to evaluate mutagenicity .
Q. Can 5-(3-Methylbutyl)-1,3-oxathiane serve as a precursor for spiroketal or liquid-crystalline materials?
Yes. Diequatorial conformations in 2,5-disubstituted 1,3-oxathianes enable their use in thermotropic ionic liquid crystals. Spiroketal derivatives are synthesized via oxidative coupling with diols, as demonstrated in spiro[5.5]undecane systems .
Q. What computational approaches predict the thermodynamic stability of 5-(3-Methylbutyl)-1,3-oxathiane derivatives?
Density Functional Theory (DFT) calculates enthalpy of formation (ΔfH°) and sublimation (ΔsubH°) to assess stability. For example, gas-phase ΔfH° for 1,3-oxathiane sulfone was determined as −469.4 ± 1.9 kJ/mol, validated against experimental data .
Q. How does the 3-methylbutyl substituent affect the lipophilicity and bioavailability of 1,3-oxathiane derivatives?
Molecular dynamics simulations and logP measurements indicate that branched alkyl chains (e.g., 3-methylbutyl) enhance lipophilicity, improving membrane permeability. This property is critical for designing bioactive analogs .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
